molecular formula C20H29N3O2 B2820250 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile CAS No. 1424355-15-6

2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile

Cat. No.: B2820250
CAS No.: 1424355-15-6
M. Wt: 343.471
InChI Key: FGUIQOFMFQYJKS-UHFFFAOYSA-N
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Description

2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile is a complex organic compound with a unique structure that includes an azocane ring, a pyrrole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the formation of the azocane ring through cyclization reactions, followed by the introduction of the pyrrole ring via condensation reactions. The nitrile group is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azocane derivatives, pyrrole-containing molecules, and nitrile compounds. Examples include:

  • Azocane-1-carboxylic acid derivatives
  • Pyrrole-2-carboxaldehyde
  • 3-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole

Uniqueness

What sets 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile apart is its unique combination of functional groups and rings, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-16-13-18(17(2)23(16)11-12-25-3)14-19(15-21)20(24)22-9-7-5-4-6-8-10-22/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUIQOFMFQYJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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